molecular formula C17H24N2O B13761979 5-Benzamido-2-methyl-trans-decahydroisoquinoline CAS No. 72469-08-0

5-Benzamido-2-methyl-trans-decahydroisoquinoline

Cat. No.: B13761979
CAS No.: 72469-08-0
M. Wt: 272.4 g/mol
InChI Key: IVYNIYYTFLHWEX-KSCSMHSMSA-N
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Description

5-Benzamido-2-methyl-trans-decahydroisoquinoline is a synthetic organic compound known for its significant pharmacological properties, particularly its antiarrhythmic activity. This compound belongs to the class of quinolizidine derivatives, which are structurally related to natural alkaloids like lupinine and cytisine .

Preparation Methods

The synthesis of 5-Benzamido-2-methyl-trans-decahydroisoquinoline typically begins with the preparation of 5-amino-2-methyl-trans-decahydroisoquinoline. This precursor is then subjected to benzoylation to yield the final product. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-Benzamido-2-methyl-trans-decahydroisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolizidine derivatives with altered functional groups.

Scientific Research Applications

5-Benzamido-2-methyl-trans-decahydroisoquinoline has been extensively studied for its antiarrhythmic properties. It has shown potent activity in increasing the threshold of ac-arrhythmia in isolated guinea pig heart tissues . Additionally, this compound has been investigated for its potential cardiovascular effects, including negative inotropic and chronotropic activities . Beyond its pharmacological applications, it may also serve as a valuable intermediate in organic synthesis and medicinal chemistry research.

Mechanism of Action

The antiarrhythmic activity of 5-Benzamido-2-methyl-trans-decahydroisoquinoline is primarily attributed to its ability to modulate ion channels in cardiac tissues. It likely targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity . The exact molecular pathways involved are still under investigation, but its high potency suggests a strong interaction with these ion channels.

Comparison with Similar Compounds

5-Benzamido-2-methyl-trans-decahydroisoquinoline can be compared to other quinolizidine derivatives such as:

  • Lupinine
  • Cytisine
  • Sparteine

Among these, this compound stands out due to its superior antiarrhythmic potency and favorable cardiovascular profile . Unlike some of its counterparts, it does not exhibit significant antihypertensive activity, making it a unique candidate for further pharmacological development.

Properties

CAS No.

72469-08-0

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]benzamide

InChI

InChI=1S/C17H24N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12H2,1H3,(H,18,20)/t14-,15-,16?/m0/s1

InChI Key

IVYNIYYTFLHWEX-KSCSMHSMSA-N

Isomeric SMILES

CN1CC[C@H]2[C@H](C1)CCCC2NC(=O)C3=CC=CC=C3

Canonical SMILES

CN1CCC2C(C1)CCCC2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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